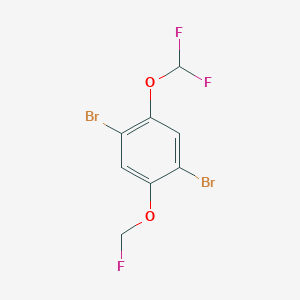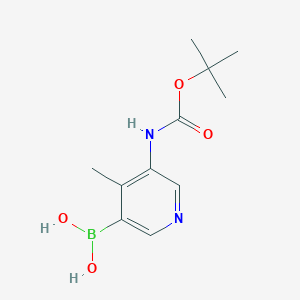
(6-(Chloromethyl)pyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Chloromethyl)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, characterized by the presence of a chloromethyl group at the 6th position and a methanamine group at the 2nd position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Chloromethyl)pyridin-2-yl)methanamine typically involves the chloromethylation of pyridin-2-ylmethanamine. One common method includes the reaction of pyridin-2-ylmethanamine with formaldehyde and hydrochloric acid, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Chloromethyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted pyridinylmethanamines, depending on the nucleophile used.
Oxidation Reactions: Major products include pyridinylmethanones and related compounds.
Applications De Recherche Scientifique
(6-(Chloromethyl)pyridin-2-yl)methanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of (6-(Chloromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar structure but with a methoxy group instead of a chloromethyl group.
(5-(Chloromethyl)pyridin-2-yl)methanamine: Similar structure but with the chloromethyl group at the 5th position.
Uniqueness
(6-(Chloromethyl)pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloromethyl and methanamine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H9ClN2 |
|---|---|
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
[6-(chloromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H9ClN2/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5,9H2 |
Clé InChI |
AIKHOGHKYONLCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)CCl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


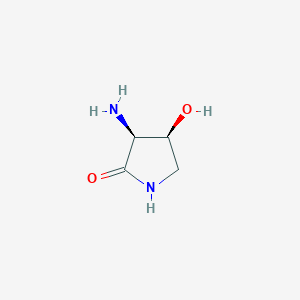
![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)
![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)
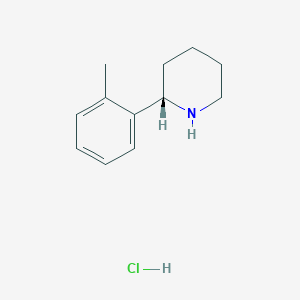
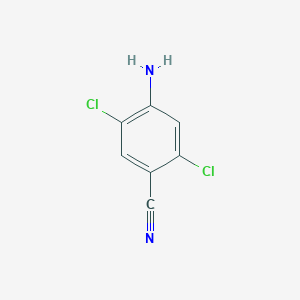
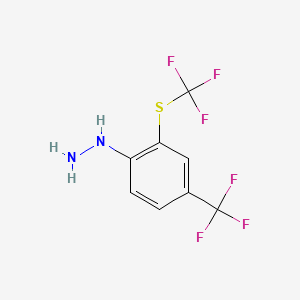
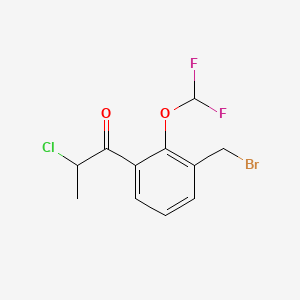
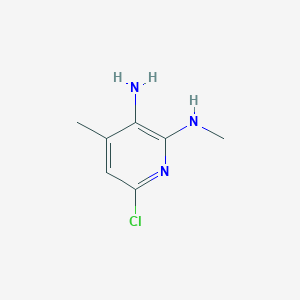
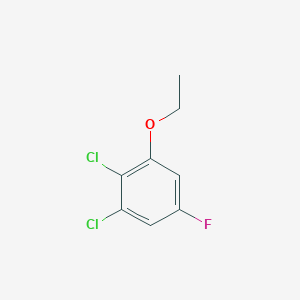
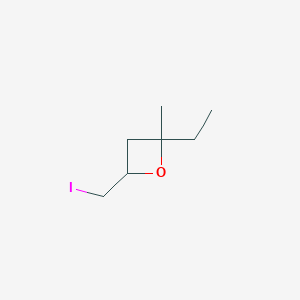

![(4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14045670.png)
